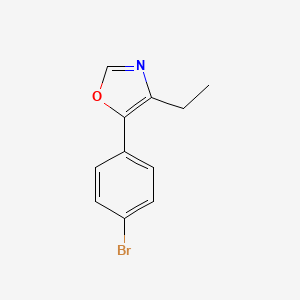![molecular formula C29H25FN2O4 B8274941 Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate](/img/structure/B8274941.png)
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate
描述
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is a complex organic compound with the molecular formula C29H25FN2O4. It has a monoisotopic mass of 484.179840 Da
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-fluoro-2-nitrobenzoic acid, followed by reduction and subsequent protection of the amine group with a benzyloxycarbonyl (Cbz) group. The final step involves the formation of the carbamate linkage through the reaction with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carboxylic acid, while reduction could produce benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)methanol.
科学研究应用
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a BACE1 modulator, it inhibits the enzyme’s activity, thereby reducing the formation of amyloid-β, a peptide implicated in Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation.
相似化合物的比较
Similar Compounds
- Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-hydroxyphenyl)carbamate
- Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenyl)carbamate
Uniqueness
Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development .
属性
分子式 |
C29H25FN2O4 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
benzyl N-benzyl-N-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C29H25FN2O4/c30-26-18-25(31-28(33)35-20-23-12-6-2-7-13-23)16-17-27(26)32(19-22-10-4-1-5-11-22)29(34)36-21-24-14-8-3-9-15-24/h1-18H,19-21H2,(H,31,33) |
InChI 键 |
WJELIXPICFIQOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(6-Fluoropyridin-2-yl)oxy]-3-methoxy benzaldehyde](/img/structure/B8274897.png)
![4-(2-Bromo-5-fluorophenoxy)-1-[5-(1H-tetrazol-5-yl)isoxazol-3-yl]piperidine](/img/structure/B8274902.png)







![Methyl 2-[(tert-butoxycarbonyl)amino]-6-chloropyridine-3-carboxylate](/img/structure/B8274960.png)
![tert-Butyl 1-formyl-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8274961.png)
